![molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6](/img/no-structure.png)

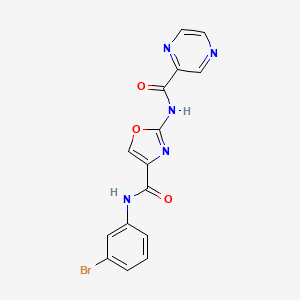

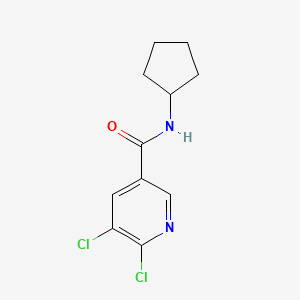

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests a possible synthetic route for related compounds.Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The specific structure of “3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” would include a pyrido[2,3-d]pyrimidine core with additional phenyl groups attached at the 3 and 1 positions .科学的研究の応用

Oncology

Pyridopyrimidine derivatives have been studied for their potential use in cancer therapy. The structure of these compounds allows for interaction with various cellular targets, potentially inhibiting cancer cell growth. For example, palbociclib, a drug developed by Pfizer, is a pyridopyrimidine derivative used in the treatment of breast cancer .

Anti-Inflammatory Applications

Some pyridopyrimidine compounds have shown potential activity against inflammatory diseases such as rheumatoid arthritis. Dilmapimod is an example of a pyridopyrimidine derivative with such anti-inflammatory properties .

Antiviral Activity

Research has indicated that certain pyridopyrimidine derivatives can exhibit antiviral properties. These compounds may work by interfering with viral replication or by inhibiting enzymes that are crucial for the viral life cycle .

Antimicrobial Properties

The structural complexity of pyridopyrimidine derivatives makes them suitable candidates for developing new antimicrobial agents. Their ability to bind to bacterial proteins and disrupt bacterial cell function is a key area of research .

Neurological Disorders

Due to their ability to cross the blood-brain barrier and interact with central nervous system receptors, pyridopyrimidine derivatives are being explored for the treatment of various neurological disorders .

Cardiovascular Diseases

Pyridopyrimidine derivatives may have therapeutic potential in cardiovascular diseases. Their interaction with cardiac enzymes and receptors could lead to the development of novel treatments for heart conditions .

Metabolic Disorders

The metabolic modulating properties of pyridopyrimidine derivatives are being investigated for the treatment of metabolic disorders such as diabetes and obesity .

Plant Growth Regulation

Some pyridopyrimidine derivatives, due to their structural similarity to natural plant hormones, can be used to regulate plant growth and development, which has implications for agriculture and horticulture .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the crude product by recrystallization or column chromatography." ] } | |

CAS番号 |

902964-27-6 |

製品名 |

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

分子式 |

C21H15ClFN3O2 |

分子量 |

395.82 |

IUPAC名 |

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |

InChIキー |

RQYMQMPTBSOAGF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)